molecular formula C14H18N2O2 B7476829 2-(4-Benzoylpiperidin-1-yl)acetamide

2-(4-Benzoylpiperidin-1-yl)acetamide

Cat. No. B7476829
M. Wt: 246.30 g/mol
InChI Key: LXXVXCYXLZEGNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Benzoylpiperidin-1-yl)acetamide, also known as N-phenylacetyl-4-aminopiperidine (NPP), is a chemical compound that has been widely studied for its potential therapeutic applications in the field of medicine. This compound is a derivative of piperidine, a heterocyclic organic compound that is commonly found in many natural products and pharmaceuticals.

Mechanism of Action

The mechanism of action of NPP is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. NPP has been found to increase the levels of dopamine and serotonin in the brain, which are known to play a role in mood regulation and pain perception.
Biochemical and Physiological Effects:
NPP has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the inhibition of acetylcholinesterase, and the activation of opioid receptors. These effects have been demonstrated in both in vitro and in vivo studies.

Advantages and Limitations for Lab Experiments

One of the advantages of NPP is its high potency and selectivity for its target receptors, which makes it a valuable tool for studying the underlying mechanisms of various diseases and disorders. However, one of the limitations of NPP is its potential toxicity and side effects, which need to be carefully monitored and controlled in lab experiments.

Future Directions

There are several future directions for further research on NPP, including the optimization of its synthesis method, the elucidation of its mechanism of action, and the development of more selective and potent analogs. In addition, further studies are needed to investigate the potential therapeutic applications of NPP in various fields of medicine, including neurology, psychiatry, and pain management.

Synthesis Methods

The synthesis of NPP can be achieved through a multistep process that involves the reaction of piperidine with benzoyl chloride, followed by the reduction of the resulting benzoylpiperidine with sodium borohydride, and finally the acetylation of the resulting amine with acetic anhydride. This method has been extensively studied and optimized to yield high purity and high yield of NPP.

Scientific Research Applications

NPP has been found to have potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and pain management. In neurology, NPP has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In psychiatry, NPP has been studied for its potential use as an antidepressant and anxiolytic agent. In pain management, NPP has been studied for its potential use as an analgesic agent.

properties

IUPAC Name

2-(4-benzoylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c15-13(17)10-16-8-6-12(7-9-16)14(18)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXVXCYXLZEGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=CC=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzoylpiperidin-1-yl)acetamide

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